molecular formula C11H12N2O3 B15183468 (11C)5-Hydroxy-tryptophan CAS No. 126116-40-3

(11C)5-Hydroxy-tryptophan

Cat. No.: B15183468
CAS No.: 126116-40-3
M. Wt: 219.23 g/mol
InChI Key: LDCYZAJDBXYCGN-VCRBTUQTSA-N
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Description

(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .

Industrial Production Methods

Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .

Chemical Reactions Analysis

Types of Reactions

(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(11C)5-Hydroxy-tryptophan has several scientific research applications:

Mechanism of Action

(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .

Properties

CAS No.

126116-40-3

Molecular Formula

C11H12N2O3

Molecular Weight

219.23 g/mol

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid

InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1

InChI Key

LDCYZAJDBXYCGN-VCRBTUQTSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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